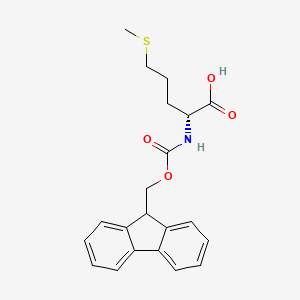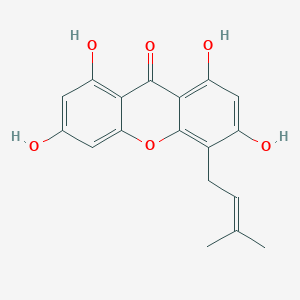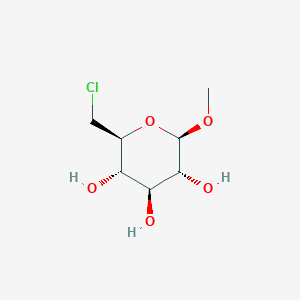
Methyl 6-chloro-6-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE (SC49IVI1MZ) is a derivative of glucose, specifically a glucopyranoside. It is characterized by the presence of a methyl group and a chlorine atom attached to the glucose molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE typically involves the chlorination of methyl glucopyranoside. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydroxyl group with a chlorine atom. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE .
Analyse Des Réactions Chimiques
Types of Reactions: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or ammonia can be used to replace the chlorine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as methyl-6-hydroxy-6-deoxy-.beta.-D-glucopyranoside or methyl-6-amino-6-deoxy-.beta.-D-glucopyranoside can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction typically yields alcohols or alkanes.
Applications De Recherche Scientifique
METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mécanisme D'action
The mechanism of action of METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE involves its interaction with specific molecular targets. The chlorine atom and the glucopyranoside structure allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
METHYL-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
METHYL-.BETA.-D-GLUCOPYRANOSIDE: Does not have the deoxy modification, resulting in different chemical and biological properties.
METHYL-6-AMINO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE: Contains an amino group instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness: METHYL-6-CHLORO-6-DEOXY-.BETA.-D-GLUCOPYRANOSIDE is unique due to the presence of both the chlorine atom and the deoxy modification. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
4990-84-5 |
|---|---|
Formule moléculaire |
C7H13ClO5 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13ClO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Clé InChI |
TZECRHYTLKLTSH-XUUWZHRGSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CCl)O)O)O |
SMILES canonique |
COC1C(C(C(C(O1)CCl)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B12100512.png)
![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12100518.png)



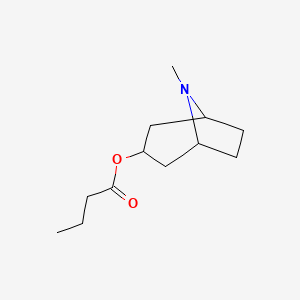


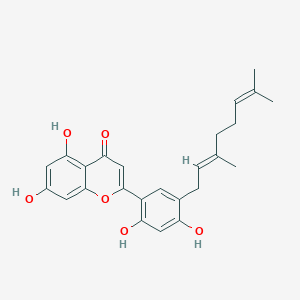
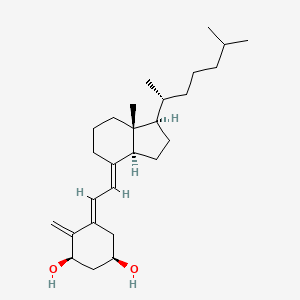
![2-(16-Hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid](/img/structure/B12100593.png)
